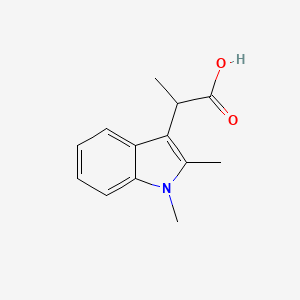![molecular formula C8H9FO2 B13589975 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol CAS No. 156597-63-6](/img/structure/B13589975.png)
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H9FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorophenol, the hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-fluoro-2-acetylphenol, while reduction can produce 4-fluoro-2-ethylphenol .
Scientific Research Applications
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyethyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A stereoisomer with similar chemical properties but different biological activity.
4-Fluoro-2-(trifluoromethyl)phenol: A compound with a trifluoromethyl group instead of a hydroxyethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
156597-63-6 |
|---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
InChI Key |
GVMSCKDTKBWDIF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)






![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)


![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)
